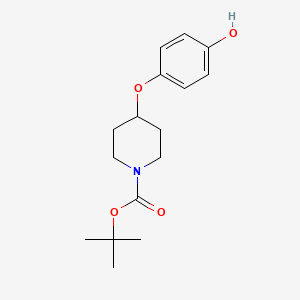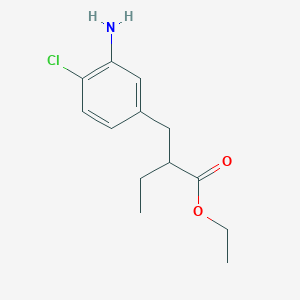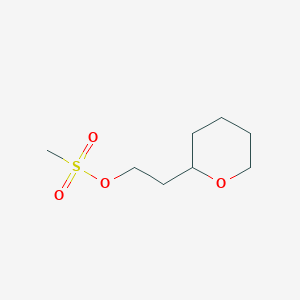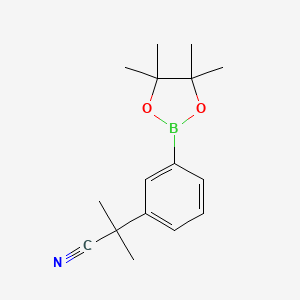
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate, also known as TBHP, is a chemical compound used in a variety of applications, ranging from scientific research to industrial processes. TBHP is a colorless liquid with a slightly pungent odor and is soluble in water and alcohol. It is a versatile compound that has been used in many different fields, including organic synthesis, polymer synthesis, and drug synthesis. TBHP is also used in the manufacture of polyurethanes, polyesters, and polyamides.
Wirkmechanismus
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate acts as an oxidizing agent, meaning that it can react with other molecules to form new compounds. When Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate reacts with other molecules, it can form bonds between the molecules, which can lead to the formation of larger molecules, such as polymers or drugs. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate can also act as an electrophile, meaning that it can react with electron-rich molecules to form new compounds.
Biochemical and Physiological Effects
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the metabolism of lipids and proteins. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has also been shown to have an effect on the expression of certain genes, which could potentially have implications for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a relatively safe compound, with low toxicity and low flammability. However, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a highly reactive compound, and can be difficult to handle in the laboratory. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate can be difficult to purify, and can form byproducts that can interfere with experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate in scientific research. One potential application is in the field of drug delivery, where Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to deliver drugs to specific tissues or cells in the body. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used in the synthesis of novel compounds, such as polymers, peptides, and heterocyclic compounds. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could also be used to study the effect of oxidation on biological molecules, such as proteins and lipids. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to study the effect of oxidation on the expression of certain genes, which could have implications for the treatment of certain diseases. Finally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to study the effect of oxidation on the structure and stability of certain molecules, which could have implications for the development of new materials.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is commonly used in scientific research, particularly in the field of organic synthesis. It has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and heterocyclic compounds. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has also been used in the synthesis of polymers and polyurethanes, and in the synthesis of drugs, including anti-cancer agents and antibiotics.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWQQJCOQHQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)


![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)

